molecular formula C12H23NO3 B13547178 Tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate

Cat. No.: B13547178
M. Wt: 229.32 g/mol
InChI Key: XSXPDTDOTYDGDD-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 1-hydroxypropyl derivatives under controlled conditions. One common method involves the use of tert-butyl 2-hydroxypyrrolidine-1-carboxylate as a starting material, which is then reacted with 1-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of chlorides or other substituted derivatives.

Scientific Research Applications

Tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, participating in the formation of covalent bonds with electrophilic centers. This reactivity is primarily due to the presence of the hydroxyl group and the pyrrolidine ring, which can stabilize transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-phenylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the 1-hydroxypropyl group allows for unique interactions and reactivity that are not observed in compounds with different substituents .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3

InChI Key

XSXPDTDOTYDGDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

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